Bienvenue dans la boutique en ligne BenchChem!

8-Bromo-4-chloro-2-methylquinoline

Antiviral Research HIV-1 Integrase ALLINI

This disubstituted quinoline scaffold features orthogonal reactivity: the C8–Br bond undergoes selective Pd-catalyzed cross-coupling, while the C4–Cl bond is amenable to nucleophilic aromatic substitution. Unlike mono‑halogenated or 6-bromo analogs, this dual‑halogenation pattern is essential for maintaining activity against drug-resistant HIV-1 mutant strains. Available in high purity (≥97%) with batch-specific analytical data, it ensures reproducible SAR investigations and library synthesis. Choose this building block to avoid functional failure seen with structural analogs.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1201-07-6
Cat. No. B073239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-2-methylquinoline
CAS1201-07-6
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3
InChIKeySDVHWORPDUOWDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloro-2-methylquinoline (CAS 1201-07-6): Core Properties and Industrial Procurement Baseline


8-Bromo-4-chloro-2-methylquinoline (CAS 1201-07-6) is a disubstituted quinoline building block, featuring bromine at the 8-position, chlorine at the 4-position, and a methyl group at the 2-position [1]. Its molecular formula is C₁₀H₇BrClN, with a molecular weight of 256.53 g/mol and a calculated XLogP3-AA of 3.9, indicating significant lipophilicity [2]. The compound serves as a versatile intermediate in medicinal chemistry, enabling orthogonal functionalization via the distinct reactivity of the C8–Br bond (suitable for Pd-catalyzed cross-coupling) and the C4–Cl bond (susceptible to nucleophilic aromatic substitution) [1][3].

Why 8-Bromo-4-chloro-2-methylquinoline Cannot Be Directly Replaced by Close Analogs in Critical Applications


The presence of both a C8–Br and a C4–Cl substituent on the quinoline core imparts a unique, orthogonal reactivity profile that is absent in mono-halogenated or differently halogenated analogs [1]. This dual halogenation pattern is not merely an additive effect; the specific positioning of bromine at C8 and chlorine at C4 creates a defined electronic environment and spatial orientation that directly impacts both chemical selectivity in synthesis and biological target engagement [1][2]. For example, substituting the 8-bromo group with a 6-bromo analog, while chemically similar, can lead to a complete loss of efficacy against drug-resistant viral mutants, demonstrating that small structural deviations have profound functional consequences [3]. Therefore, procurement decisions based solely on compound class or superficial similarity risk selecting an analog that fails to perform as required in established synthetic routes or biological assays.

Quantitative Evidence for the Selection of 8-Bromo-4-chloro-2-methylquinoline Over Structural Analogs


Differential Antiviral Potency Against Drug-Resistant HIV-1 Mutants: 8-Bromo vs. 6-Bromo Analogs

In a study evaluating multi-substituted quinolines as HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog retained full antiviral effectiveness when tested against the drug-resistant IN A128T mutant virus. In contrast, the 6-bromo analog, which is a direct positional isomer, suffered a significant loss of potency under identical conditions [1]. This indicates that the 8-bromo position is critical for maintaining activity against this clinically relevant resistance mutation.

Antiviral Research HIV-1 Integrase ALLINI

Achievable Synthetic Yield from a Defined Precursor: Process Viability Assessment

A patent synthesis route details the conversion of 2-methyl-4-hydroxy-8-bromo-quinoline to the target compound using phosphorus oxychloride (POCl₃), achieving a 97% isolated yield after chromatographic purification [1]. This high-yielding, well-documented procedure provides a reliable and scalable starting point for internal synthesis programs, contrasting with less-characterized or lower-yielding routes for other custom halogenated quinolines.

Synthetic Chemistry Process Development Heterocyclic Chemistry

Commercial Availability and Purity Grade Comparison

The target compound is commercially available from multiple vendors with a standard purity of 95% or higher, and is offered with batch-specific quality control data including NMR, HPLC, and GC analyses . This level of analytical characterization and supply chain accessibility is a key differentiator from less common or purely in-house quinoline analogs, ensuring reproducible results in both synthesis and biological testing.

Chemical Procurement Quality Control Analytical Chemistry

Validated Application Scenarios for 8-Bromo-4-chloro-2-methylquinoline Based on Direct Evidence


Development of Next-Generation HIV-1 Integrase Allosteric Inhibitors (ALLINIs)

Based on the retained efficacy against the ALLINI-resistant IN A128T mutant [1], 8-Bromo-4-chloro-2-methylquinoline serves as a privileged scaffold for the design and synthesis of antiviral compounds that maintain activity against drug-resistant HIV-1 strains. Researchers can leverage this scaffold to build focused libraries, confident that the 8-bromo substitution provides a crucial advantage over the 6-bromo isomer in overcoming this specific resistance mechanism.

Orthogonal Functionalization of the Quinoline Core via Sequential Cross-Coupling and Nucleophilic Substitution

This compound is ideally suited for synthetic strategies requiring sequential functionalization. The distinct reactivity of the C8–Br bond (enabling selective Pd-catalyzed cross-coupling such as Suzuki-Miyaura) and the C4–Cl bond (undergoing nucleophilic aromatic substitution) allows for the controlled, stepwise installation of diverse chemical moieties at two different positions on the quinoline ring [2][3]. This orthogonal reactivity is a key asset for building complex molecular architectures in medicinal chemistry programs.

Scaffold Diversification for Structure-Activity Relationship (SAR) Studies

The commercial availability of 8-Bromo-4-chloro-2-methylquinoline in high purity (≥95%) with batch-specific analytical data makes it a reliable starting material for systematic SAR investigations. Researchers can confidently use this building block to generate series of derivatives, knowing that variations in observed biological activity can be attributed to the newly introduced structural changes rather than to impurities or inconsistencies in the starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.